
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide, also known as HMA, is a compound that has garnered significant attention in scientific research. HMA is a potent inhibitor of tubulin polymerization, and it has been shown to have anticancer and antifungal properties.
Wissenschaftliche Forschungsanwendungen
Controlled Polymerization
Acrylamide derivatives are widely used in controlled polymerization processes. For instance, the RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer, has been extensively researched for drug delivery applications. This process involves using a suitable RAFT chain transfer agent (CTA) and initiating species, demonstrating characteristics of a controlled/"living" polymerization (Convertine et al., 2004).
Corrosion Inhibition
Synthetic acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research on compounds such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide shows effectiveness in inhibiting copper corrosion in nitric acid solutions, indicating their utility in protective coatings and materials preservation (Abu-Rayyan et al., 2022).
Drug Delivery Systems
Acrylamide derivatives are key in developing drug delivery systems. The synthesis of polymers with acrylamide containing amino acid moieties via RAFT polymerization has been explored, which has implications for controlled drug release and targeted therapy (Mori et al., 2005).
Photoresponsive Materials
The creation of photoresponsive materials using acrylamide derivatives has been investigated. Polymers derived from N-isopropylacrylamide and azobenzene-containing acrylamides demonstrate reversible changes in hydrophilicity upon exposure to UV and visible light, which could have applications in smart coatings and responsive surfaces (Akiyama & Tamaoki, 2004).
Hydrogel Development
The use of acrylamide derivatives in hydrogel development is significant for biomedical applications. Research on hydrogels with thermosensitive N-(isopropyl)acrylamide derivatives has shown potential in controlled drug release, wound healing, and tissue engineering applications (Gasztych et al., 2019).
Cell Mechanobiology
Acrylamide-based materials like polyacrylamide are utilized in cell mechanobiology research. These materials can be activated for protein patterning, allowing for precise control over cell behavior and interactions, which is crucial for understanding cellular mechanics and developing new medical treatments (Poellmann & Wagoner Johnson, 2013).
Eigenschaften
IUPAC Name |
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(18,11-19-2)10-16-14(17)9-6-12-4-7-13(20-3)8-5-12/h4-9,18H,10-11H2,1-3H3,(H,16,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZWMGVENVFHL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid](/img/structure/B2649767.png)
![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)
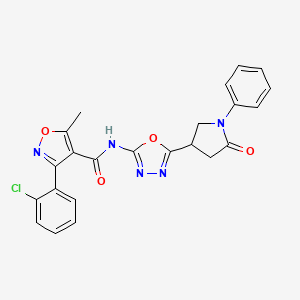
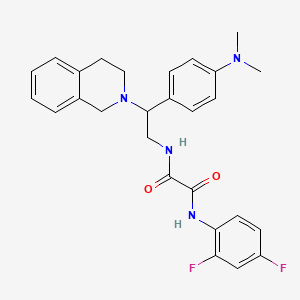
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2649777.png)
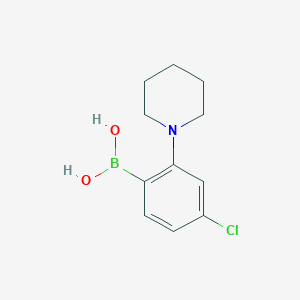

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)


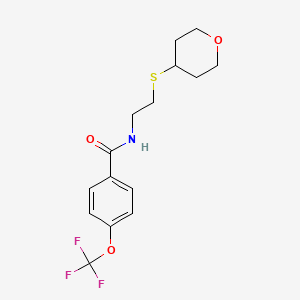
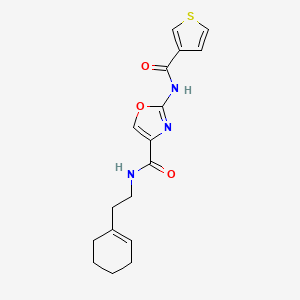
![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)